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molecular formula C11H12BrF2NO B8489772 N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS No. 114995-48-1

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Cat. No. B8489772
M. Wt: 292.12 g/mol
InChI Key: JRPFMFXMDNQTTB-UHFFFAOYSA-N
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Patent
US06043284

Procedure details

2-Bromo4,6-difluoroaniline (10.4 g, Aldrich) was dissolved in dichloromethane (75ml) and treated with pyridine (4.63 g) in an ice bath. 4-Dimethylaminopyridine (0.61 g) was then added and the mixture was allowed to warm to room temperature. After dropwise addition of pivotally chloride (7.23 g, BDH), the reaction was stirred for 5 hours. On completion, the mixture was added to diethyl ether (250 ml), washed twice with 2M HCl (250m1) and the resulting organic layer was treated with saturated NaHCO3 (2×250 ml). The organic layer was washed with water (250 ml), and dried over MgSO4. Removal of the solvent from the filtrate gave the crude title product as a white solid (13.40 g).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
7.23 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0.61 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].N1[CH:16]=[CH:15][CH:14]=CC=1.[Cl-].[CH2:18]([O:20]CC)C.Cl[CH2:24]Cl>CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH:4][C:18](=[O:20])[C:15]([CH3:14])([CH3:16])[CH3:24]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)F)F
Name
Quantity
75 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
4.63 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7.23 g
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 2M HCl (250m1)
ADDITION
Type
ADDITION
Details
the resulting organic layer was treated with saturated NaHCO3 (2×250 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the filtrate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)F)F)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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